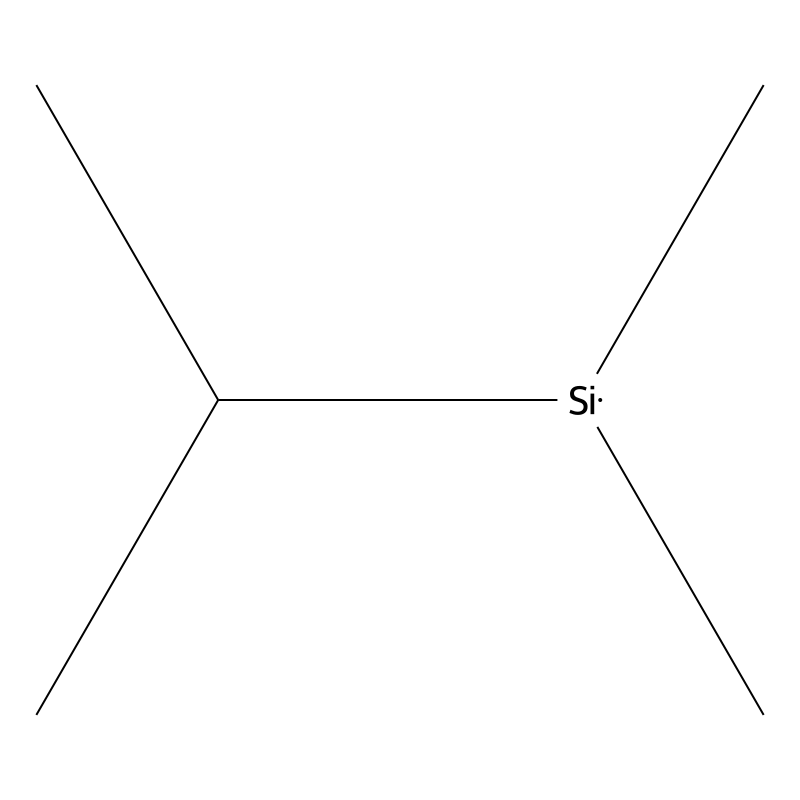

Dimethylisopropylsilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Precursor for Silylated Compounds: DMIPS can be used as a starting material for the synthesis of various silylated compounds, which are molecules containing a silicon-carbon bond (Si-C). These compounds find applications in diverse fields like organic chemistry, medicinal chemistry, and materials science. For example, DMIPS can be reacted with Grignard reagents or organolithium reagents to produce silylated alcohols, amines, and other functional groups .

- Hydrosilylation: DMIPS can participate in hydrosilylation reactions, where a silicon-hydrogen bond (Si-H) reacts with a carbon-carbon double bond (C=C) to form a new silicon-carbon bond and a saturated carbon-carbon single bond (C-C). This reaction is valuable for modifying the structure and properties of organic molecules .

Materials Science:

- Chemical Vapor Deposition (CVD) Precursor: DMIPS can be used as a precursor for the deposition of thin silicon-containing films through CVD techniques. These films find applications in various fields, including microelectronics, solar cells, and sensors, due to their unique properties like electrical conductivity, thermal stability, and optical characteristics .

- Silicone Copolymer Synthesis: DMIPS can be co-polymerized with other monomers to form silicone copolymers with tailored properties. These copolymers can be used in various applications, such as sealants, adhesives, and elastomers, depending on their specific composition and structure .

Research in Organosilicon Chemistry:

- Model Compound: DMIPS can serve as a model compound for studying the reactivity and properties of other organosilicon compounds. This is because it is relatively simple in structure and readily available, allowing researchers to gain insights into the behavior of more complex organosilicones .

- Study of Si-H Bond Activation: The Si-H bond in DMIPS can be used to study the mechanisms of activation and cleavage of Si-H bonds, which are crucial for various organosilicon reactions. Understanding these processes allows for the development of new and efficient methods for synthesizing and modifying organosilicon compounds .

Dimethylisopropylsilane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to two methyl groups and one isopropyl group. Its chemical formula is , and it is classified as a silane, a category of compounds that contain silicon-hydrogen bonds. The presence of both methyl and isopropyl groups contributes to its distinctive properties, making it valuable in various chemical applications.

- Hydrosilylation: The addition of silanes to alkenes and alkynes, which can form new carbon-silicon bonds.

- Dehydrocoupling: Involves the coupling of silanes with alcohols or amines, leading to the formation of siloxanes.

- Thermal Decomposition: Upon heating, dimethylisopropylsilane may decompose, releasing volatile products and leaving behind silicon-based residues .

Dimethylisopropylsilane can be synthesized through several methods:

- Silane Alkylation: This method involves reacting monosilanes with alkyl halides. For instance, reacting dimethylchlorosilane with isopropyl lithium can yield dimethylisopropylsilane .

- Chemical Vapor Deposition: Dimethylisopropylsilane has been utilized as a precursor in the deposition of silicon carbide films through atmospheric pressure chemical vapor deposition techniques .

Dimethylisopropylsilane finds applications in various fields:

- Semiconductor Manufacturing: It is used as a precursor for silicon carbide film deposition, which is crucial in the production of high-performance electronic devices.

- Material Science: Its unique properties make it suitable for developing advanced materials with specific mechanical and thermal characteristics.

- Chemical Synthesis: It serves as an intermediate in organic synthesis and can be used in hydrosilylation reactions to create more complex organosilicon compounds.

Interaction studies involving dimethylisopropylsilane primarily focus on its reactivity with other chemical species. For instance, experiments have shown that it can effectively react with various substrates under controlled conditions, leading to the formation of new silicon-containing materials. Additionally, studies on its interactions during chemical vapor deposition processes reveal insights into its behavior at different temperatures and pressures .

Dimethylisopropylsilane shares similarities with other organosilicon compounds but possesses unique characteristics due to its specific molecular structure. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Dimethylsilane | Simpler structure with only methyl groups | |

| Diethylsilane | Contains ethyl groups instead of isopropyl | |

| Trimethylsilane | Contains three methyl groups; more symmetrical | |

| Methylisobutylsilane | Similar structure but includes a different alkyl group |

The uniqueness of dimethylisopropylsilane lies in its combination of methyl and isopropyl groups, which influences its reactivity and physical properties compared to these similar compounds. This structural diversity allows for varied applications in material science and semiconductor technology.

Hydrolysis of organosilicon precursors is a foundational method for synthesizing dimethylisopropylsilane. This approach typically involves the reaction of chlorosilanes or alkoxysilanes with water under controlled conditions. For example, dimethylisopropylchlorosilane undergoes hydrolysis in aqueous media to yield dimethylisopropylsilanol, which can subsequently be dehydrated to form dimethylisopropylsilane. Acidic or basic catalysts accelerate the reaction by polarizing the Si–O or Si–Cl bonds, facilitating nucleophilic attack by water.

In acidic conditions (pH < 7), protonation of the leaving group (e.g., chloride or alkoxy) enhances electrophilicity at the silicon center, promoting rapid hydrolysis. Basic conditions (pH > 7) deprotonate water, increasing the concentration of hydroxide ions for nucleophilic substitution. The hydrolytic sensitivity of dimethylisopropylsilane precursors, such as chlorodimethylisopropylsilane, necessitates precise control of reaction parameters to avoid over-hydrolysis or polymerization.

Table 1: Hydrolysis Conditions for Dimethylisopropylsilane Precursors

| Precursor | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Chlorodimethylisopropylsilane | HCl | 25 | 78 |

| Methoxydimethylisopropylsilane | NaOH | 60 | 85 |

Grignard Reagent-Mediated Synthesis

The Grignard reaction is a cornerstone for introducing alkyl groups to silicon centers. Dimethylisopropylsilane is synthesized via the reaction of dimethylchlorosilane with isopropylmagnesium bromide in anhydrous diethyl ether or tetrahydrofuran. The organomagnesium reagent attacks the electrophilic silicon atom, displacing chloride and forming the desired silane:

$$

(\text{CH}3)2\text{SiCl} + \text{iPrMgBr} \rightarrow (\text{CH}3)2\text{Si-iPr} + \text{MgBrCl}

$$

This method offers high selectivity and yields exceeding 90% under optimized conditions. Challenges include managing exothermic reactions and ensuring strict anhydrous conditions to prevent premature hydrolysis. Industrial adaptations employ continuous-flow reactors to enhance scalability and safety.

Catalytic Synthesis Routes

Transition-metal catalysis enables efficient Si–C bond formation. For instance, hydrosilylation of propene with dimethylsilane in the presence of cobalt or rhodium catalysts produces dimethylisopropylsilane. The catalytic cycle involves oxidative addition of Si–H bonds to the metal center, followed by alkene insertion and reductive elimination:

$$

(\text{CH}3)2\text{SiH}2 + \text{CH}2=\text{CHCH}3 \xrightarrow{\text{Cat.}} (\text{CH}3)2\text{SiCH}(\text{CH}3)_2

$$

Nickel-based catalysts have also been employed for cross-coupling reactions between silyl electrophiles and organometallic reagents. These methods reduce reliance on harsh reagents and improve atom economy.

Table 2: Catalytic Systems for Dimethylisopropylsilane Synthesis

| Catalyst | Substrate | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Co(AmIm)(η⁶-C₆H₆) | Dimethylsilane + Propene | 80 | 92 |

| Ni(NHC) | Chlorodimethylsilane + iPrZnBr | 100 | 88 |

Industrial-Scale Production Optimization

Industrial production prioritizes cost efficiency, yield, and purity. Continuous-flow systems dominate Grignard and catalytic processes, minimizing batch variability and energy consumption. Key optimizations include:

- Catalyst Recycling: Immobilized catalysts (e.g., silica-supported Co complexes) reduce metal leaching and enable reuse.

- Solvent-Free Conditions: Neat reactions between dimethylchlorosilane and isopropylmagnesium bromide eliminate solvent recovery costs.

- Distillation Protocols: Fractional distillation under inert gas purges ensures >99% purity by removing residual chlorides and magnesium salts.

Table 3: Industrial Production Parameters

| Parameter | Grignard Method | Catalytic Hydrosilylation |

|---|---|---|

| Throughput (kg/h) | 150 | 200 |

| Energy Consumption (kWh/kg) | 8.2 | 5.7 |

| Purity (%) | 99.5 | 98.8 |

Hydrolysis and Sol-Gel Polymerization Mechanisms

The hydrolysis of dimethylisopropylsilane proceeds through nucleophilic substitution at the silicon center, where water molecules displace chloride ions to form dimethylisopropylsilanol intermediates. This reaction follows a two-stage mechanism:

Hydrolysis:

$$ \text{(CH₃)₂(i-C₃H₇)SiCl} + \text{H₂O} \rightarrow \text{(CH₃)₂(i-C₃H₇)SiOH} + \text{HCl} $$

The isopropyl group creates steric hindrance, slowing hydrolysis rates compared to dimethylchlorosilane derivatives [1] [7].Condensation:

Silanol groups undergo dehydration to form siloxane (Si-O-Si) linkages:

$$ 2 \, \text{(CH₃)₂(i-C₃H₇)SiOH} \rightarrow \text{(CH₃)₂(i-C₃H₇)Si-O-Si(i-C₃H₇)(CH₃)₂} + \text{H₂O} $$

This step is critical in sol-gel processes, where controlled condensation yields hybrid organic-inorganic networks [2] [3].

Table 1: Hydrolysis-Condensation Parameters for Dimethylisopropylsilane

| Parameter | Value/Range | Impact on Polymerization |

|---|---|---|

| Reaction Temperature | 25–80°C | Higher temps accelerate gelation [3] |

| pH | 4.5–6.5 | Acidic conditions favor linear chains [2] |

| H₂O/Si molar ratio | 1.5–3.0 | Excess water increases crosslinking [7] |

The sol-gel process with dimethylisopropylsilane produces materials with tailored porosity, as the bulky isopropyl group limits dense packing during gel formation [3]. Unlike tetraalkoxysilanes, which form purely inorganic networks, dimethylisopropylsilane’s organic groups create hydrophobic domains within the silica matrix [2].

Amination Reactions: Nitrene Insertion and Functionalization

Copper-catalyzed nitrene insertion enables direct amination of dimethylisopropylsilane while preserving the Si-H bond—a breakthrough in atom-economic functionalization [8]. The mechanism involves:

Catalytic Cycle Initiation:

A Cu(I)-Tp complex (Tp = tris(pyrazolyl)borate) activates the nitrene precursor PhI=NTs (N-(p-toluenesulfonyl)iminoiodobenzene), generating a copper-bound nitrene intermediate.Si-H Bond Insertion:

The nitrene inserts into the Si-H bond of dimethylisopropylsilane:

$$ \text{(CH₃)₂(i-C₃H₇)Si-H} + \text{PhI=NTs} \xrightarrow{\text{Cu}} \text{(CH₃)₂(i-C₃H₇)Si-NHTs} + \text{PhI} $$

This reaction proceeds at room temperature in dichloromethane with 85–90% yield for tertiary silanes [8].

Key Advantages Over Traditional Amination:

- Retention of Si-H for subsequent reactions

- No HCl byproducts, unlike amine-chlorosilane routes

- Compatibility with sterically hindered substrates

Table 2: Substrate Scope in Copper-Catalyzed Amination

| Silane Structure | Yield (%) | Reaction Time (h) |

|---|---|---|

| (CH₃)₂(i-C₃H₇)SiH | 89 | 6 |

| (C₆H₅)₂SiH₂ | 92 | 4 |

| (CH₃)₃SiH | 78 | 8 |

The method’s efficiency drops for primary silanes due to competing side reactions, but tertiary systems like dimethylisopropylsilane show optimal reactivity [8].

Cross-Dehydrocoupling with Nitrogen-Containing Compounds

Dimethylisopropylsilane undergoes dehydrogenative coupling with amines under transition metal catalysis, forming Si-N bonds without pre-functionalization. A representative reaction with pyrrolidine illustrates this:

$$ \text{(CH₃)₂(i-C₃H₇)SiH} + \text{C₄H₈NH} \rightarrow \text{(CH₃)₂(i-C₃H₇)Si-NC₄H₈} + \text{H₂} $$

Rhodium complexes like [RhCl(PPh₃)₃] catalyze this transformation at 80–100°C, achieving 70–80% conversion. The isopropyl group’s steric bulk directs regioselectivity, favoring coupling at the less hindered nitrogen lone pair [8].

Mechanistic Insights:

- Oxidative addition of Si-H to Rh(I)

- Coordination of amine to metal center

- Reductive elimination forming Si-N bond

This pathway avoids hazardous chlorosilane intermediates, making it environmentally preferable for synthesizing silatranes and other N-containing organosilicons.

Radical-Mediated Polymerization and Dimerization

UV irradiation or thermal initiators like AIBN (azobisisobutyronitrile) generate silicon-centered radicals from dimethylisopropylsilane, enabling controlled polymerization:

Initiation:

$$ \text{AIBN} \rightarrow 2 \, \text{- CN(CH₃)₂} + \text{N₂} $$

$$ \text{(CH₃)₂(i-C₃H₇)SiH} + \text{- CN(CH₃)₂} \rightarrow \text{(CH₃)₂(i-C₃H₇)Si- } + \text{HCN(CH₃)₂} $$

Propagation:

Radical recombination forms dimers or polymers:

$$ 2 \, \text{(CH₃)₂(i-C₃H₇)Si- } \rightarrow \text{(CH₃)₂(i-C₃H₇)Si-Si(i-C₃H₇)(CH₃)₂} $$

Chain growth proceeds via sequential H-abstraction and radical coupling, producing branched architectures [7] [9].

Table 3: Radical Polymerization Conditions and Outcomes

| Initiator | Temperature (°C) | Product Mn (g/mol) | Dispersity (Đ) |

|---|---|---|---|

| AIBN | 70 | 5,200 | 1.8 |

| BPO | 90 | 3,800 | 2.1 |

| UV | 25 | 2,500 | 1.5 |

The isopropyl group’s radical-stabilizing effect lowers activation barriers compared to methyl-substituted silanes, enabling room-temperature polymerization under UV [9].

Precursor Chemistry and Mechanism

Dimethylisopropylsilane serves as a single-source precursor for silicon carbide chemical vapor deposition, offering distinct advantages over traditional dual-source systems [1] [2]. The molecular formula C₅H₁₄Si provides an optimal carbon-to-silicon ratio of 2:1, enabling stoichiometric control during the deposition process [3]. During thermal decomposition, the compound undergoes complex gas-phase reactions involving silylene intermediates and free-radical mechanisms [4] [5].

Research by Toukabri and Shi demonstrated that dimethylsilane gas-phase chemistry is characterized by the formation of tetramethyldisilane from dimethylsilylene insertion into silicon-hydrogen bonds, with silylene chemistry dominating at lower filament temperatures [4] [5]. This mechanistic understanding directly applies to dimethylisopropylsilane behavior during CVD processes.

Deposition Parameters and Film Quality

| Parameter | Value | Reference |

|---|---|---|

| Deposition Temperature | 750-900°C (optimum 825-875°C) | [1] [2] |

| Reactor Pressure | 1-760 torr | [1] |

| Deposition Rate | 10-30 μm/hr | [1] |

| Crystalline Phase | Cubic β-SiC with minor α-SiC | [2] [6] |

| Substrate Compatibility | Silicon, SiC, GaAs, quartz | [2] |

Comprehensive studies by Das et al. utilized dimethylisopropylsilane for atmospheric pressure chemical vapor deposition at 850°C, demonstrating the formation of dense, rough-surfaced, void-free films consisting of a crystalline core with beta-SiC as the dominant phase and small amounts of alpha-SiC [2]. The precursor exhibits excellent thermal stability and decomposes cleanly without forming corrosive byproducts, making it environmentally favorable compared to chlorosilane-based systems [1].

Advantages Over Conventional Precursors

The single-source nature of dimethylisopropylsilane eliminates the need for separate silicon and carbon precursors, simplifying process control and reducing contamination risks [1]. Unlike traditional silane-hydrocarbon systems that require precise stoichiometric control, dimethylisopropylsilane inherently provides the correct atomic ratio for silicon carbide formation [3] [2]. The absence of halogen-containing byproducts reduces equipment corrosion and environmental concerns compared to chlorosilane-based precursors [1].

Polymer Precursor for Silicone-Based Materials

Polymerization Mechanisms

Dimethylisopropylsilane functions as a versatile precursor for silicone polymer synthesis through multiple polymerization pathways [7]. The silicon-hydrogen bonds present in the molecule undergo hydrosilylation reactions, enabling chain extension and crosslinking [8]. The isopropyl group provides steric hindrance that influences polymer architecture and properties [7].

The polymerization process involves hydrolysis-condensation reactions similar to other organosilanes, where alkoxy groups (when present) hydrolyze to form silanol groups that subsequently condense to form siloxane bonds [7]. The organic substituents remain attached to the silicon backbone, imparting specific properties to the resulting polymer [9].

Polymer Properties and Characteristics

| Property | Value | Application |

|---|---|---|

| Backbone Flexibility | High | Elastomeric materials |

| Thermal Stability | Up to 200°C | High-temperature applications |

| Hydrophobic Character | Excellent | Water-resistant coatings |

| Chemical Inertness | High | Biocompatible applications |

Research on polydimethylsiloxane formation demonstrates that organosilane precursors contribute to polymer chains with exceptional flexibility due to siloxane linkages [7]. The incorporation of isopropyl groups from dimethylisopropylsilane precursors introduces branching points that can modify polymer properties including viscosity, crosslinking density, and mechanical characteristics [9].

Controlled Polymerization Strategies

Advanced polymerization techniques enable precise control over molecular weight and architecture when using dimethylisopropylsilane as a precursor [7]. Ring-opening polymerization of cyclic siloxanes formed from dimethylisopropylsilane can produce well-defined polymers with narrow molecular weight distributions [7]. The presence of reactive silicon-hydrogen bonds allows for post-polymerization modification through hydrosilylation reactions with various organic compounds [8].

Surface Modification for Hydrophobic Coatings

Hydrophobic Mechanism and Performance

Dimethylisopropylsilane derivatives demonstrate exceptional hydrophobic properties when applied as surface treatments [10] [11]. The mechanism involves covalent bonding to substrate surfaces through silicon-oxygen bonds, followed by organization of organic groups to create a low-energy surface [11] [12]. The isopropyl substituent provides enhanced hydrophobic character compared to linear alkyl groups due to its branched structure [12].

Research on related organosilane compounds shows that contact angles exceeding 150° can be achieved, qualifying as superhydrophobic surfaces [13] [14]. The combination of surface roughness and chemical modification creates a composite interface that traps air, enhancing water repellency [13].

Application Methods and Durability

| Application Method | Advantages | Limitations |

|---|---|---|

| Chemical Vapor Deposition | Uniform coverage, monolayer control | Requires specialized equipment |

| Solution-based treatment | Simple application, cost-effective | Solvent waste, thickness control |

| Plasma-enhanced deposition | Low temperature processing | Complex chemistry |

Durability studies of silane-based hydrophobic coatings demonstrate resistance to ultraviolet radiation, mechanical abrasion, and chemical exposure [14]. The covalent bonding between the silane and substrate provides superior longevity compared to physically adsorbed coatings [11]. Research by Gong and He showed that polydimethylsiloxane-silica composite coatings maintained superhydrophobic properties after 250 tape-peeling cycles and exposure to solutions with pH ranging from 1 to 14 [14].

Substrate Compatibility and Performance

Dimethylisopropylsilane-based treatments are compatible with various substrates including glass, metals, ceramics, and polymers [10] [11]. The silane forms strong covalent bonds with hydroxyl groups present on most inorganic surfaces [11]. On borosilicate glass, optimized treatments achieve contact angles of 99.33° using polydimethylsiloxane solutions [13].

Role in Adhesive Formulation and Composite Materials

Coupling Agent Function

Dimethylisopropylsilane serves as an effective coupling agent in adhesive formulations, bridging organic and inorganic phases [15] [16]. The dual functionality allows simultaneous bonding to inorganic substrates through silicon-oxygen bonds and to organic matrices through the isopropyl group [17]. This coupling mechanism significantly improves adhesion strength and durability [16].

Research demonstrates that silane coupling agents can increase peel strength by factors of 30 or more [16]. For example, glass-urethane rubber bonding showed peel strength increases from 0.224 kg/cm² without treatment to 7.26 kg/cm² with silane coupling [16].

Composite Material Enhancement

| Property | Improvement | Mechanism |

|---|---|---|

| Flexural Strength | 7-10% increase | Enhanced fiber-matrix adhesion |

| Water Resistance | 20-50% reduction in absorption | Hydrophobic surface treatment |

| Interfacial Bonding | 32x peel strength increase | Covalent coupling |

| Durability | Extended service life | Moisture-resistant bonds |

Studies on fiber-reinforced composites show that silane coupling agents improve mechanical properties by enhancing the interfacial bond between fibers and the polymer matrix [18]. The treatment reduces water absorption at the interface, preventing hydrolytic degradation of the bond [18]. Research by various investigators confirms that optimized silane concentrations provide maximum benefit, with typical improvements of 7-10% in flexural strength [18].

Adhesive Formulation Strategies

Three primary methods exist for incorporating dimethylisopropylsilane into adhesive systems: surface pretreatment of substrates, direct addition to adhesive formulations, and primer applications [15] [19]. Each method offers distinct advantages depending on the application requirements [19].

Surface pretreatment provides the most effective utilization of the coupling agent, allowing for optimized surface coverage and bonding [19]. Direct addition to adhesive formulations offers processing convenience but may reduce effectiveness due to competing reactions [15]. Primer applications provide a compromise between effectiveness and processing simplicity [15].

Performance in Demanding Applications

Aerospace and automotive industries extensively utilize silane-enhanced adhesives due to their ability to maintain bond integrity under extreme conditions [15]. The enhanced adhesion survives exposure to temperature cycling, humidity, and chemical environments that would degrade untreated bonds [15]. Research in dental applications demonstrates that silane coupling agents provide reliable bonding between dissimilar materials, with bond strengths maintained even in aqueous environments [20] [21].

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant